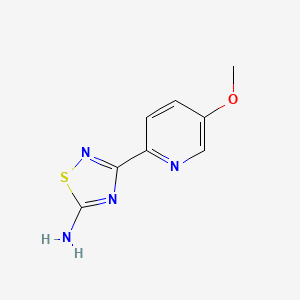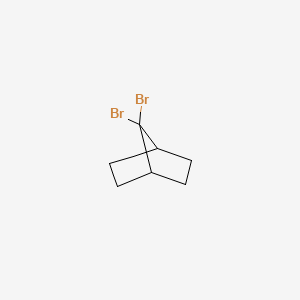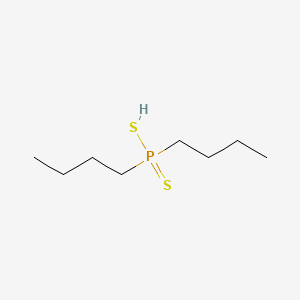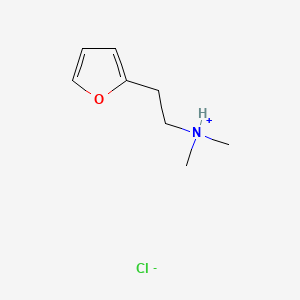
2-Furanethylamine, N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanethylamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an amine group attached to the furan ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanethylamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-furanethylamine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Furanethylamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-Furanethylamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine: A similar compound with a phenethylamine structure.
N,N-Diisopropylethylamine: Another tertiary amine with different substituents.
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
Uniqueness
2-Furanethylamine, N,N-dimethyl-, hydrochloride is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other amines may not be suitable.
Properties
| 38914-90-8 | |
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-(furan-2-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H |
InChI Key |
LKWPIJNHDKGRDS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CC=CO1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
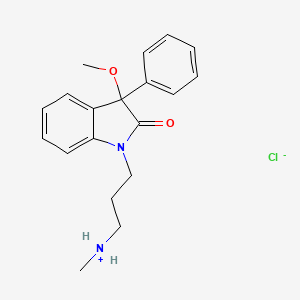
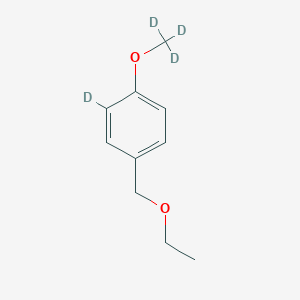
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
